molecular formula C12H12ClNO2 B8572876 1-Chloro-3-(3-hydroxypropyl)isoquinolin-4-ol

1-Chloro-3-(3-hydroxypropyl)isoquinolin-4-ol

Cat. No. B8572876
M. Wt: 237.68 g/mol
InChI Key: KDWURXCJIXNGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08957203B2

Procedure details

To a stirred solution of 3-allyl-1-chloroisoquinolin-4-ol (670 mg, 3.05 mmol) in dry tetrahydrofuran (5 mL) at room temperature was added 0.5 M in THF solution of 9-BBN (18.30 mL, 9.15 mmol) and the mixture was stirred for overnight. 3N NaOH (9.15 mL, 27.5 mmol) and H2O2 (2.83 mL, 30.5 mmol) were then added to the mixture. The mixture was stirred for 45 min before quenching with sat. NaCl solution. 1 N HCl was then added to the solution to adjust PH<7. The reaction was extracted with EtOAc. The organic layer was washed with brine, dried and concentrated to afford a yellow oil that was purified by silica gel chromatography using 20-40% EtOAc/hexane to obtain 1-chloro-3-(3-hydroxypropyl)isoquinolin-4-ol (520 mg, 70%) as product. MS: MS m/z 238.0 (M++1).
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
9.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.83 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[N:5]=[C:6]([Cl:15])[C:7]2[C:12]([C:13]=1[OH:14])=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:2]=[CH2:3].B1C2CCCC1CCC2.[OH-:25].[Na+].OO>O1CCCC1>[Cl:15][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:13]([OH:14])=[C:4]([CH2:1][CH2:2][CH2:3][OH:25])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
670 mg
Type
reactant
Smiles
C(C=C)C=1N=C(C2=CC=CC=C2C1O)Cl
Name
Quantity
18.3 mL
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.83 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
before quenching with sat. NaCl solution
ADDITION
Type
ADDITION
Details
1 N HCl was then added to the solution
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=C(C2=CC=CC=C12)O)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.